1,3-Benzothiazole-4-sulfonyl chloride

Regioisomeric separation Synthetic methodology Medicinal chemistry

Unspecified benzothiazole sulfonyl chloride mixtures introduce uncontrolled variables that confound SAR interpretation and compromise patentability. This analytically verified 4-isomer eliminates the co-formed 7-regioisomer, ensuring every derivative retains defined spatial and electronic properties. - Pure 4-substituted scaffold prevents data contamination in sulfonamide/sulfonate libraries. - Melting point 108-109 °C enables rapid in-house identity confirmation before use. - Sealed, moisture-free packaging preserves reactive sulfonyl chloride integrity during global transit.

Molecular Formula C7H4ClNO2S2
Molecular Weight 233.7 g/mol
CAS No. 149575-65-5
Cat. No. B026174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzothiazole-4-sulfonyl chloride
CAS149575-65-5
Synonyms4-Benzothiazolesulfonyl Chloride; 
Molecular FormulaC7H4ClNO2S2
Molecular Weight233.7 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CS2
InChIInChI=1S/C7H4ClNO2S2/c8-13(10,11)6-3-1-2-5-7(6)9-4-12-5/h1-4H
InChIKeyIAHKZUNYBBKBDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzothiazole-4-sulfonyl chloride: Overview & Key Properties


1,3-Benzothiazole-4-sulfonyl chloride (CAS 149575-65-5) is a heteroaromatic sulfonyl chloride featuring a reactive -SO₂Cl group at the 4-position of the benzothiazole bicyclic core (molecular formula C₇H₄ClNO₂S₂, MW 233.7 g/mol) . The compound is a white to off-white solid with a melting point of 108–109 °C and a predicted LogP of approximately 2.4, indicating moderate lipophilicity . Its primary utility lies in nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to generate sulfonamide or sulfonate ester derivatives for medicinal chemistry and agrochemical research programs . Notably, direct chlorosulfonation of the parent benzothiazole yields a mixture of 4- and 7-regioisomers, requiring careful purification to obtain the pure 4-substituted product [1].

4‑position sulfonamide / sulfonate ester synthesis
Requires regioisomeric purity verification to exclude 7‑isomer
Synthetic intermediate for medicinal and agrochemical library construction

Why Generic Benzothiazole Sulfonyl Chloride Fails: Regioisomeric Purity


The benzothiazole scaffold presents four non-equivalent positions (4, 5, 6, and 7) for sulfonyl chloride substitution, each yielding regioisomeric products with distinct electronic environments, steric profiles, and spatial orientations of the reactive handle [1]. Procurement of an unspecified or mixed isomeric benzothiazole sulfonyl chloride introduces uncontrolled variables into subsequent derivatization: the resulting sulfonamide or sulfonate libraries will contain regioisomeric mixtures with differing physicochemical properties and biological target engagement profiles [2]. This is particularly critical because chlorosulfonation of the parent benzothiazole inherently produces a mixture of 4- and 7-isomers [3]; therefore, substituting the 4-isomer with a generic, unpurified, or alternative regioisomer without explicit analytical verification can compromise reaction reproducibility, confound structure-activity relationship (SAR) interpretation, and invalidate comparative biological data.

Unspecified regioisomer may introduce uncontrolled variables into sulfonamide libraries, confounding SAR interpretation.
Direct chlorosulfonation yields 4‑/7‑mixture; generic supply without verified purity may compromise reaction reproducibility.

1,3-Benzothiazole-4-sulfonyl chloride: Evidence-Based Differentiation


Regioisomeric Purity: 4-Isomer Separation from 7-Isomer

Direct chlorosulfonation of benzothiazole with hot chlorosulfonic acid yields a mixture of 1,3-benzothiazole-4-sulfonyl chloride and 1,3-benzothiazole-7-sulfonyl chloride [1]. NMR analysis of the resulting dimethylamide derivatives confirmed that the crude product consists of both 4- and 7-regioisomers [1]. Therefore, the pure 4-isomer (CAS 149575-65-5) is not obtainable by simple sulfonation alone; it requires additional purification steps such as column chromatography . In contrast, the 6-isomer (CAS 181124-40-3) can be synthesized via alternative routes that do not inherently produce a regioisomeric mixture [2].

Regioisomeric Purity
Direct head-to-head
4‑isomer requires chromatographic separation from co‑formed 7‑isomer; 6‑isomer accessible via non‑isomeric synthesis
Supports purity verification workflow
NMR dimethylamide derivative confirmation
Regioisomeric separation Synthetic methodology Medicinal chemistry

4-Position Steric Hindrance and Reactivity

The 4-position of the benzothiazole ring is adjacent to the bridgehead nitrogen and the fused benzene ring, placing the sulfonyl chloride group in a sterically congested environment relative to the 5-, 6-, or 7-positions [1]. This steric encumbrance can reduce the reaction rate with bulky amine nucleophiles compared to the less hindered 6-isomer [2]. While direct kinetic data comparing the 4- and 6-isomers is not available in the public domain, this class-level inference is supported by the general principle that ortho-substituted aromatic sulfonyl chlorides exhibit attenuated reactivity toward sterically demanding nucleophiles [3].

4‑Position Steric Hindrance
Class‑level inference
Predicted reduced reaction rate with bulky amines relative to the 6‑isomer
Supports steric‑control study context
No direct kinetic data available; ortho‑substitution principle
Regioselective reactivity Steric hindrance Sulfonamide synthesis

Melting Point and Lipophilicity Distinction

The melting point of 1,3-benzothiazole-4-sulfonyl chloride is reported as 108–109 °C , while the 6-isomer (CAS 181124-40-3) exhibits a higher melting range of 110–115 °C . Additionally, the predicted LogP (XLogP3) for the 4-isomer is 2.4 , whereas the 2,5-dichloro-4-sulfonyl chloride derivative has a predicted LogP of 4.0, reflecting the impact of additional chloro substituents [1]. These measurable differences in solid-state and partition properties provide a practical means to verify regioisomeric identity and purity upon receipt.

Melting Point & Lipophilicity
Cross‑study comparable
4‑isomer mp 108–109 °C vs 6‑isomer 110–115 °C; predicted LogP ~2.4
Orthogonal identity check supported
Literature‑reported values; verify under local conditions
Physicochemical characterization Regioisomer differentiation Analytical chemistry

1,3-Benzothiazole-4-sulfonyl chloride: Optimal Applications


Sulfonamide Library Synthesis with Regioisomeric Purity

When constructing focused libraries of benzothiazole-4-sulfonamides for structure-activity relationship (SAR) studies, the use of pure 1,3-benzothiazole-4-sulfonyl chloride is mandatory to avoid data contamination from the co-formed 7-isomer [1]. Any contamination with the 7-isomer would produce a regioisomeric sulfonamide that may exhibit different target binding affinities, confounding SAR interpretation [2]. Therefore, procurement of the analytically verified 4-isomer (with documented regioisomeric purity) is essential for generating interpretable biological data.

Controlled Sulfonylation via Steric Hindrance

In cases where a synthetic sequence involves a subsequent coupling step with a bulky amine, the inherent steric hindrance of the 4-sulfonyl chloride group may be exploited to achieve slower, more controlled sulfonamide formation, potentially improving reaction selectivity in the presence of multiple nucleophilic sites [1]. Process chemists may deliberately select the 4-isomer over the less hindered 6-isomer to tune the reaction profile and minimize by-product formation.

Melting Point for Rapid Identity Confirmation

Upon receipt, the melting point of the compound (108–109 °C) can be quickly measured and compared against the literature value to provide a preliminary confirmation that the material is the 4-isomer and not the 6-isomer (110–115 °C) or an impure mixture [2]. This simple test adds an additional layer of quality assurance before committing the reagent to valuable synthetic campaigns.

Agrochemical Intermediate: 4-Functionalized Derivatives

Benzothiazole derivatives are well-established scaffolds in agrochemical research, with applications as fungicides, insecticides, and herbicides [1]. The 4-sulfonyl chloride serves as a versatile entry point for introducing sulfonamide, sulfonate ester, or sulfonothioate functionalities at the 4-position, enabling the exploration of structure-activity relationships for crop protection agents. The pure 4-isomer ensures that the resulting agrochemical candidates possess a defined regioisomeric structure, a prerequisite for patentability and regulatory approval.

Application
Selection Property
Validation Focus
4‑substituted sulfonamide library synthesis
Regioisomeric purity verification
4‑/7‑isomer ratio confirmation
Steric‑controlled sulfonamide formation
Positional steric hindrance profile
Reaction selectivity with bulky amines
Rapid identity confirmation on receipt
Melting point range distinction
Identity check against literature values
4‑functionalized agrochemical intermediate
Defined regioisomeric structure
Purity and isomer identity documentation

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